2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4

Descripción

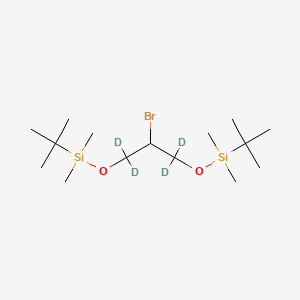

2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 is a deuterated organic compound characterized by two tert-butyldimethylsilyl (TBDMS) ether groups and a central brominated propane backbone with deuterium substitution at four positions. The TBDMS groups act as protective moieties for hydroxyl groups, enhancing stability and solubility in organic solvents during synthetic processes . The deuterium labeling (denoted as "-d4") replaces hydrogen atoms at specific positions, making this compound valuable in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for tracking metabolic pathways or reaction mechanisms .

Primary applications include its use as a labeled intermediate in pharmaceutical synthesis and as a reagent for isolating bases via Reinecke’s salt methodology . Commercial availability is documented by CymitQuimica, with pricing tiers ranging from €307 for 10 mg to €2,102 for 100 mg, reflecting its specialized use in research .

Propiedades

IUPAC Name |

[2-bromo-3-[tert-butyl(dimethyl)silyl]oxy-1,1,3,3-tetradeuteriopropoxy]-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H35BrO2Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h13H,11-12H2,1-10H3/i11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXFIDUKDVMDFI-AREBVXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C([2H])([2H])O[Si](C)(C)C(C)(C)C)Br)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35BrO2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Table 1: Comparison of 1,3-Propanediol-d4 Preparation Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Acid-catalyzed exchange | 65–70 | 98 | Moderate | High |

| Microbial fermentation | 80–85 | 99.5 | Low | Limited |

Silylation of 1,3-Propanediol-d4

The diol is protected using tert-butyldimethylsilyl chloride (TBSCl) under inert conditions:

Procedure:

-

Dissolve 1,3-propanediol-d4 (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add imidazole (2.2 equiv) and TBSCl (2.2 equiv) at 0°C.

-

Stir at 25°C for 12–24 hours.

-

Quench with saturated NHCl, extract with DCM, and purify via silica chromatography.

Key Data :

Bromination of 1,3-Bis(TBS-O)propane-d4

Bromination at the central CH group is achieved via radical-mediated or electrophilic pathways:

Radical Bromination (NBS/AIBN)

-

Dissolve 1,3-bis(TBS-O)propane-d4 in CCl.

-

Add N-bromosuccinimide (NBS) (1.1 equiv) and AIBN (0.1 equiv).

-

Reflux at 80°C for 6 hours.

-

Purify by flash chromatography (hexane:EtOAc = 9:1).

Results :

Electrophilic Bromination (Br2_22/FeBr3_33)

-

Dissolve 1,3-bis(TBS-O)propane-d4 in dry DCM.

-

Add FeBr (0.05 equiv) and Br (1.05 equiv) at −10°C.

-

Stir for 2 hours, quench with NaSO, and extract.

Results :

Table 2: Bromination Method Comparison

| Method | Yield (%) | Selectivity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Radical (NBS) | 78 | 95 | 6 hours | High |

| Electrophilic | 68 | 90 | 2 hours | Moderate |

Isotopic Purity and Characterization

-

Mass Spectrometry : Molecular ion peak at m/z 452.3 [M+H] confirms deuterium retention.

-

NMR Analysis :

Industrial-Scale Considerations

Análisis De Reacciones Químicas

2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

Oxidation Reactions: Oxidizing agents such as chromium trioxide (CrO3) can oxidize the compound to form ketones or aldehydes.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and chloroform, as well as catalysts and bases to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 has several scientific research applications:

Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.

Environmental Analysis: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.

Organic Chemistry: The compound serves as a chemical reference for identification, qualitative and quantitative analysis, and detection in various types of nuclear magnetic resonance (NMR) solvents.

Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 involves its role as a labeled compound in tracing and analyzing chemical and biological processes. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior and interactions in various environments. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and applications of 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 with analogous brominated silyl ethers and related derivatives:

Research Findings and Key Observations

Isotopic Labeling: The deuterium in 2-Bromo-1,3-bis(TBDMS-oxy)propane-d4 provides a distinct advantage in tracking reaction pathways without altering chemical reactivity significantly, a feature absent in non-deuterated counterparts .

Cost vs. Utility: The high cost of the deuterated compound reflects its specialized role in high-precision studies, whereas non-deuterated analogs are more economical for bulk synthetic applications .

Steric Effects : The TBDMS groups in all silyl ether derivatives confer superior stability against hydrolysis compared to the chlorophenyl-dione analog, which is prone to nucleophilic substitution under basic conditions .

Actividad Biológica

2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4 is a deuterium-labeled compound widely utilized in scientific research due to its stable isotope labeling. This compound is particularly significant in studies related to metabolic pathways, environmental analysis, and organic chemistry. The incorporation of deuterium allows for enhanced tracking and analysis in various biological and chemical processes.

- Molecular Formula : C15H31BrD4O2Si2

- Molecular Weight : 387.54 g/mol

- CAS Number : 1794816-65-1

The biological activity of this compound primarily arises from its role as a labeled compound in tracing and analyzing chemical and biological processes. The deuterium atoms provide distinct signals in NMR spectroscopy, facilitating the tracking of the compound’s behavior and interactions in various environments. This capability is crucial for understanding metabolic pathways and interactions at the molecular level.

Applications in Biological Research

The compound has several notable applications:

- Metabolic Research : The stable isotope labeling enables researchers to safely study metabolic pathways in vivo, allowing for a better understanding of metabolic processes.

- Environmental Analysis : It serves as a standard for detecting environmental pollutants in various matrices such as air, water, soil, and food.

- Organic Chemistry : The compound acts as a chemical reference for identification and quantitative analysis in NMR spectroscopy.

- Clinical Diagnostics : Isotopes are utilized for imaging and diagnostics, including newborn screening.

Biological Activity Studies

Research has demonstrated the utility of this compound in various biological assays:

Case Study 1: Metabolic Pathway Tracing

In a study involving metabolic tracing, researchers employed this compound to monitor the metabolic fate of labeled substrates in live organisms. The results indicated that the compound effectively traced the incorporation of metabolites into key biochemical pathways, demonstrating its utility in understanding metabolism at a cellular level.

Case Study 2: Environmental Pollutant Detection

Another study highlighted its application in environmental science, where it was used to assess the presence of pollutants in water samples. The deuterated label allowed for precise quantification of contaminants, showcasing its effectiveness as an analytical standard.

Comparative Analysis with Similar Compounds

Here is a comparison table illustrating the differences between this compound and related compounds:

| Compound Name | Deuterated | Bromine Atom | Application Area |

|---|---|---|---|

| This compound | Yes | Yes | Metabolic research, NMR analysis |

| 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane | No | Yes | Organic synthesis |

| 1,3-Bis(tert-butyldimethylsilyloxy)propane | No | No | Organic synthesis |

| 2-Chloro-1,3-bis(tert-butyldimethylsilyloxy)propane | No | No | Organic synthesis |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-1,3-bis(tert-butyldimethylsilyloxy)propane-d4?

Methodological Answer: Synthesis typically involves sequential silylation of 1,3-propanediol derivatives using tert-butyldimethylsilyl (TBS) protecting groups, followed by bromination. Key steps include:

- Protection: Use TBSCl (tert-butyldimethylsilyl chloride) in DMF with imidazole as a base to install silyl groups at both hydroxyl positions .

- Bromination: Introduce the bromine atom via nucleophilic substitution (e.g., using PBr₃ or HBr in anhydrous conditions). Deuterium labeling (-d4) is achieved by substituting hydrogen sources with deuterated reagents (e.g., D₂O or deuterated solvents) during synthesis .

- Purification: Column chromatography with hexane/ethyl acetate gradients is recommended for isolating the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm deuterium incorporation (absence of proton signals at labeled positions) and silyl group integrity (δ ~0.1 ppm for TBS methyl groups) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ for C₁₅H₂₉DBrO₂Si₂) and isotopic purity .

- TLC/HPLC: Monitor reaction progress and purity (e.g., Rf ~0.5 in hexane:ethyl acetate 7:3) .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

Q. What role do the tert-butyldimethylsilyl groups play in this compound’s reactivity?

Methodological Answer: TBS groups act as protecting agents for hydroxyl functionalities, enabling selective bromination at the central carbon. Their steric bulk prevents undesired side reactions (e.g., elimination) during synthesis .

Advanced Research Questions

Q. How does deuterium labeling (-d4) influence reaction kinetics or isotopic effects in downstream applications?

Methodological Answer: Deuterium substitution alters bond dissociation energies (C-D vs. C-H), potentially slowing reaction rates (kinetic isotope effect, KIE). For example:

Q. What unexpected reaction pathways have been observed with structurally related bromo-silyl ethers?

Methodological Answer: Under basic conditions, similar compounds (e.g., 2-bromo-1,3-diones) undergo Hantzsch-like rearrangements to form thiazoles (e.g., 2-benzamido-4-phenylthiazoles). Monitor for such side products via LC-MS and adjust reaction pH to neutral .

Q. How can computational modeling optimize synthetic protocols for this compound?

Methodological Answer:

- Quantum Chemical Calculations: Predict reaction pathways (e.g., bromination energetics) using DFT methods (e.g., B3LYP/6-31G*) .

- Statistical DoE (Design of Experiments): Apply factorial designs to optimize variables (e.g., temperature, solvent polarity) for yield and purity .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Q. How can alternative synthetic routes improve scalability or reduce reliance on hazardous reagents?

Methodological Answer:

- Flow Chemistry: Implement continuous flow systems to enhance safety during bromination (e.g., controlled PBr₃ addition) .

- Catalytic Methods: Explore transition-metal catalysts (e.g., Pd) for milder bromination conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.